N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide
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Overview
Description
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantane core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an adamantane-based intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a sulfonylation reaction, where a methoxyphenyl sulfonyl chloride reacts with the piperazine derivative.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to fit into the receptor’s binding site, blocking the action of endogenous ligands such as norepinephrine and epinephrine.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar mechanism of action.
Urapidil: A compound with structural similarities and similar pharmacological effects.
Uniqueness
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)adamantane-1-carboxamide stands out due to its unique adamantane core, which imparts distinct physicochemical properties and enhances its stability and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C24H35N3O4S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H35N3O4S/c1-31-22-5-3-2-4-21(22)26-7-9-27(10-8-26)32(29,30)11-6-25-23(28)24-15-18-12-19(16-24)14-20(13-18)17-24/h2-5,18-20H,6-17H2,1H3,(H,25,28) |
InChI Key |
OGWUMRAPXVULNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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